Allosteric Potency Comparison: C16 Demonstrates Intermediate EC50 Among GLP-1R PAM Class Members
GLP-1R modulator C16 enhances GLP-1 binding to GLP-1R with an EC50 of 8.43 ± 3.82 μM, positioning it as an intermediate-potency compound within the GLP-1R PAM class. In cross-study comparison, C5 shows approximately 5.3-fold greater potency (EC50 = 1.59 ± 0.53 μM), while L7-028 is marginally less potent (EC50 = 11.01 ± 2.73 μM) . No direct head-to-head comparison studies have been published for these compounds.
| Evidence Dimension | Potency (EC50) in GLP-1 binding enhancement assay |
|---|---|
| Target Compound Data | EC50 = 8.43 ± 3.82 μM |
| Comparator Or Baseline | C5: EC50 = 1.59 ± 0.53 μM; L7-028: EC50 = 11.01 ± 2.73 μM; VU0453379: EC50 = 1.3 μM |
| Quantified Difference | C5 is ~5.3-fold more potent than C16; C16 is ~1.3-fold more potent than L7-028; VU0453379 is ~6.5-fold more potent than C16 |
| Conditions | In vitro functional enhancement assay; exact cell line and assay conditions not specified in vendor datasheets |
Why This Matters
Intermediate potency allows researchers to select C16 when avoiding maximal receptor modulation (as with C5 or VU0453379) is desirable, or when limited aqueous solubility of more potent analogs precludes high-concentration dosing.
